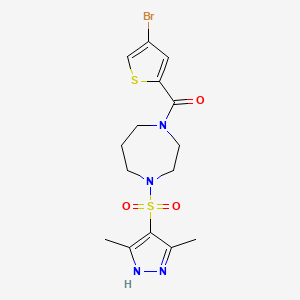

(4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a bromothiophene moiety, a pyrazole sulfonyl group, and a diazepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions One common route starts with the bromination of thiophene to obtain 4-bromothiophene This intermediate is then coupled with a diazepane derivative through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity

- Compounds containing pyrazole and thiophene moieties have been investigated for their anticancer properties. Studies indicate that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have shown effectiveness against breast cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .

-

Antimicrobial Properties

- The incorporation of sulfur and nitrogen heterocycles in drug design often enhances antimicrobial activity. Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal effects against various pathogens . This compound's potential as an antimicrobial agent can be further explored through in vitro studies.

-

Anti-inflammatory Effects

- The anti-inflammatory properties of pyrazole derivatives are well-documented. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Case studies have shown that derivatives can alleviate symptoms in models of inflammatory diseases such as arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Significant activity against bacteria and fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Anticancer Study : A recent study investigated the cytotoxic effects of pyrazole derivatives on human breast cancer cells. The results indicated that the compounds induced apoptosis through the mitochondrial pathway, highlighting the potential for further development of these derivatives as anticancer agents.

- Antimicrobial Research : Another study assessed the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mécanisme D'action

The mechanism of action of (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromothiophene moiety can interact with hydrophobic pockets, while the pyrazole sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-chlorothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- (4-fluorothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Uniqueness

Compared to its analogs, (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. This makes it a versatile intermediate in synthetic chemistry and a valuable candidate in drug discovery.

Activité Biologique

The compound (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

1. Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process beginning with the preparation of the 3,5-dimethyl pyrazole derivative. The reaction typically employs methods such as N-alkylation and sulfonylation to introduce the pyrazole moiety into the diazepane framework. Analytical techniques like NMR and X-ray crystallography confirm the structure and purity of the synthesized compound.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 (glioma) | 5.13 | Induces apoptosis via cell cycle arrest |

| HT-29 (colon cancer) | 7.25 | Inhibits cell proliferation and induces necrosis |

The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased markers of cell death at concentrations as low as 1 µM .

2.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

3. Case Studies and Research Findings

In a recent study, researchers investigated the effects of this compound on glioma cells. The findings revealed that treatment with this compound resulted in:

- Inhibition of cell migration : The compound reduced the migratory capacity of glioma cells by approximately 40%.

- Alteration in metabolic activity : A decrease in mitochondrial membrane potential was observed, indicating possible mitochondrial dysfunction .

4. Conclusion

The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Further studies are warranted to elucidate its full pharmacological profile and mechanisms of action, which could pave the way for its development into a therapeutic agent.

Propriétés

IUPAC Name |

(4-bromothiophen-2-yl)-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O3S2/c1-10-14(11(2)18-17-10)25(22,23)20-5-3-4-19(6-7-20)15(21)13-8-12(16)9-24-13/h8-9H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYFWFKQOOEJLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.